1-(3,3-Dimethylbutyl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,3-Dimethylbutyl)piperazin-2-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.283 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H20N2O . Unfortunately, the search results do not provide more detailed information about its structure.Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 184.28 g/mol . It is typically stored at 4 degrees Celsius and is available in oil form . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatization

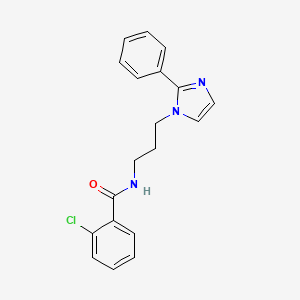

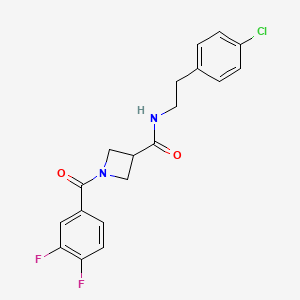

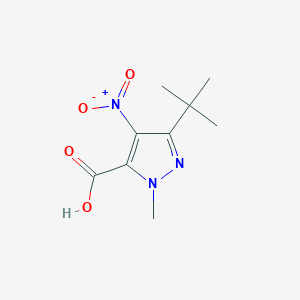

1-(3,3-Dimethylbutyl)piperazin-2-one and its derivatives are utilized in chemical synthesis and derivatization processes. A study highlighted the synthesis of bis(heteroaryl)piperazines (BHAPs), potent inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. In this context, various substituted aryl moieties, potentially including derivatives of this compound, played a crucial role in enhancing the potency of these compounds (Romero et al., 1994). Another research focused on the syntheses of polyamides, where the reaction of theophylline and thymine with dimethyl methylenesuccinate led to the creation of novel polyamides, possibly involving piperazine structures in the process (Hattori & Kinoshita, 1979).

Antimicrobial and Biofilm Inhibition

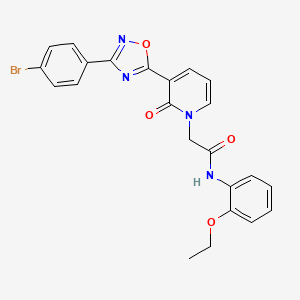

Derivatives of this compound have shown promising results in antimicrobial and biofilm inhibition studies. Compounds synthesized from 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine exhibited significant antibacterial and antifungal activities, indicating the potential of these derivatives in combating various microbial infections (Rajkumar et al., 2014). Novel bis(pyrazole-benzofuran) hybrids connected via a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, offering insights into the structural utility of piperazine derivatives in developing new antibacterial agents (Mekky & Sanad, 2020).

Proteome Analysis and Mass Spectrometry

In proteome analysis, piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides to enhance signal detection in mass spectrometry. This application underscores the importance of such compounds in improving the sensitivity and accuracy of protein identification, which is crucial in various fields of biochemical research (Qiao et al., 2011).

Neuroprotection and Therapeutic Applications

In the field of neuroprotection, dimethyl-carbamic acid derivatives containing a piperazine moiety have been investigated for their potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's. These compounds have demonstrated promising neuroprotective properties, indicating their potential application in medical treatment strategies (Lecanu et al., 2010).

Safety and Hazards

The safety information for 1-(3,3-Dimethylbutyl)piperazin-2-one indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-(3,3-dimethylbutyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAQEYICZAQBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1CCNCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2640462.png)

![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2640467.png)

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640478.png)

![4-[[(2-Chloroacetyl)amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640479.png)

![N-[(4-methylphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2640482.png)